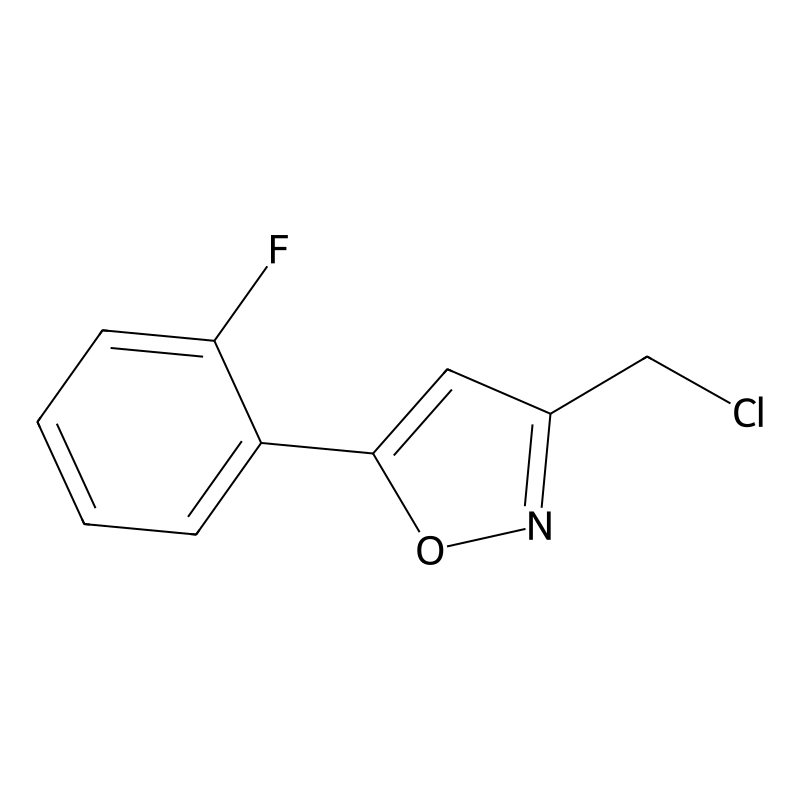

3-(Chloromethyl)-5-(2-fluorophenyl)isoxazole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

3-(Chloromethyl)-5-(2-fluorophenyl)isoxazole is a heterocyclic compound belonging to the isoxazole family, characterized by the presence of an oxazole ring adjacent to a nitrogen atom. This compound is notable for its potential applications in medicinal chemistry and agrochemicals due to its unique structural features. It appears as a white to off-white powder with a melting point of 163-165°C, and it demonstrates solubility in organic solvents such as dichloromethane, acetone, and methanol. The molecular weight of this compound is approximately 235.69 g/mol, and it has a density of 1.39 g/cm³.

The chemical behavior of 3-(Chloromethyl)-5-(2-fluorophenyl)isoxazole includes various reactions typical of halogenated compounds and isoxazoles. For instance, it can undergo nucleophilic substitution reactions due to the presence of the chloromethyl group, making it reactive towards nucleophiles like amines or alcohols. Additionally, the fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

Research indicates that 3-(Chloromethyl)-5-(2-fluorophenyl)isoxazole exhibits significant biological activities. Notably, it has been shown to inhibit tumor growth and possesses anti-inflammatory properties. The compound has also been identified as an inhibitor of Cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory process and pain management . These biological properties suggest potential therapeutic applications in oncology and pain relief.

Several synthesis methods have been developed for 3-(Chloromethyl)-5-(2-fluorophenyl)isoxazole. A common approach involves the reaction of 2-chloro-5-fluorobenzaldehyde with hydroxylamine under catalytic conditions, followed by treatment with formaldehyde to yield the desired isoxazole. Other methods may include variations in solvent systems or reaction conditions to optimize yield and purity.

The applications of 3-(Chloromethyl)-5-(2-fluorophenyl)isoxazole are diverse, particularly in pharmaceuticals and agrochemicals. Its ability to inhibit COX-2 makes it a candidate for developing anti-inflammatory drugs. Additionally, its structural characteristics may allow for modifications that enhance its efficacy against various diseases, including cancer.

Interaction studies involving 3-(Chloromethyl)-5-(2-fluorophenyl)isoxazole have primarily focused on its biological targets. Research has shown that this compound interacts with COX-2, leading to reduced prostaglandin synthesis, which is crucial in inflammatory responses. Further studies are needed to fully elucidate its interaction profile with other biological molecules and pathways.

Several compounds share structural similarities with 3-(Chloromethyl)-5-(2-fluorophenyl)isoxazole, including:

- 5-(2-Fluorophenyl)isoxazole: Lacks the chloromethyl group but retains the fluorophenyl moiety.

- 3-(Trifluoromethyl)-5-phenylisoxazole: Contains a trifluoromethyl group instead of chloromethyl.

- 3-Methyl-5-(2-fluorophenyl)isoxazole: Substituted at the 3-position with a methyl group instead of chloromethyl.

Comparison TableCompound Name Key Features Unique Aspects 3-(Chloromethyl)-5-(2-fluorophenyl)isoxazole Chloromethyl and fluorophenyl substituents Inhibits COX-2 5-(2-Fluorophenyl)isoxazole Only fluorophenyl substituent Lacks chloromethyl reactivity 3-(Trifluoromethyl)-5-phenylisoxazole Trifluoromethyl instead of chloromethyl Potentially different biological activity 3-Methyl-5-(2-fluorophenyl)isoxazole Methyl substitution at the 3-position Altered electronic properties

| Compound Name | Key Features | Unique Aspects |

|---|---|---|

| 3-(Chloromethyl)-5-(2-fluorophenyl)isoxazole | Chloromethyl and fluorophenyl substituents | Inhibits COX-2 |

| 5-(2-Fluorophenyl)isoxazole | Only fluorophenyl substituent | Lacks chloromethyl reactivity |

| 3-(Trifluoromethyl)-5-phenylisoxazole | Trifluoromethyl instead of chloromethyl | Potentially different biological activity |

| 3-Methyl-5-(2-fluorophenyl)isoxazole | Methyl substitution at the 3-position | Altered electronic properties |

The uniqueness of 3-(Chloromethyl)-5-(2-fluorophenyl)isoxazole lies in its dual functionality provided by both the chloromethyl and fluorophenyl groups, which may enhance its reactivity and biological activity compared to other similar compounds.